molecular formula C19H19ClN4O B11934968 1-[2-[1-(2-Amino-5-chloropyrimidin-4-yl)-2,3-dihydroindol-6-yl]ethynyl]cyclopentan-1-ol

1-[2-[1-(2-Amino-5-chloropyrimidin-4-yl)-2,3-dihydroindol-6-yl]ethynyl]cyclopentan-1-ol

Cat. No.: B11934968
M. Wt: 354.8 g/mol
InChI Key: KJIQYGRWNLGGMI-UHFFFAOYSA-N
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Description

1-[2-[1-(2-Amino-5-chloropyrimidin-4-yl)-2,3-dihydroindol-6-yl]ethynyl]cyclopentan-1-ol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrimidine ring, an indole moiety, and a cyclopentanol group, making it an interesting subject for chemical research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[1-(2-Amino-5-chloropyrimidin-4-yl)-2,3-dihydroindol-6-yl]ethynyl]cyclopentan-1-ol involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate amines and chlorinated precursors.

    Indole Synthesis: The indole moiety is typically synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reactions: The pyrimidine and indole units are coupled using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce the ethynyl linkage.

    Cyclopentanol Introduction:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the ethynyl linkage, resulting in reduced analogs.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions include oxidized indole derivatives, reduced pyrimidine analogs, and substituted pyrimidine compounds with various functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure allows for the exploration of its biological activity, including potential antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-[2-[1-(2-Amino-5-chloropyrimidin-4-yl)-2,3-dihydroindol-6-yl]ethynyl]cyclopentan-1-ol is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it may inhibit or modulate the activity of certain proteins, leading to its observed biological effects. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

    1-[2-[1-(2-Amino-5-chloropyrimidin-4-yl)-2,3-dihydroindol-6-yl]ethynyl]cyclopentan-1-ol: shares similarities with other pyrimidine-indole derivatives, such as:

Uniqueness: The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for further research and development.

Properties

Molecular Formula

C19H19ClN4O

Molecular Weight

354.8 g/mol

IUPAC Name

1-[2-[1-(2-amino-5-chloropyrimidin-4-yl)-2,3-dihydroindol-6-yl]ethynyl]cyclopentan-1-ol

InChI

InChI=1S/C19H19ClN4O/c20-15-12-22-18(21)23-17(15)24-10-6-14-4-3-13(11-16(14)24)5-9-19(25)7-1-2-8-19/h3-4,11-12,25H,1-2,6-8,10H2,(H2,21,22,23)

InChI Key

KJIQYGRWNLGGMI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C#CC2=CC3=C(CCN3C4=NC(=NC=C4Cl)N)C=C2)O

Origin of Product

United States

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